[6-(4-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

SYK inhibition Kinase assay IC50 comparison

TAK-659 free base (CAS 1311278-01-9) is the only SYK/FLT3 dual inhibitor with sub-10 nM potency at both targets (FLT3 IC50 4.6 nM; SYK IC50 3.2 nM) and >50-fold selectivity over 290 off-target kinases. It delivers 96% tumor growth inhibition in FLT3-ITD AML xenografts and 89% ORR in follicular lymphoma models—far exceeding fostamatinib or entospletinib. Ideal for FLT3-mutant AML, ibrutinib-resistant CLL co-culture models, and selectivity benchmarking in kinase inhibitor programs. Available as the authentic free base, this tool compound cannot be replaced by generic SYK inhibitors. For R&D only; request quotation for confirmed purity ≥95%.

Molecular Formula C14H14F3N3
Molecular Weight 281.28 g/mol
CAS No. 1311278-01-9
Cat. No. B1401842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-(4-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
CAS1311278-01-9
Molecular FormulaC14H14F3N3
Molecular Weight281.28 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)N)C(F)(F)F
InChIInChI=1S/C14H14F3N3/c1-20(2)13-8-10(14(15,16)17)7-12(19-13)9-3-5-11(18)6-4-9/h3-8H,18H2,1-2H3
InChIKeyRXDKMAMZMUWABW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAK-659 Free Base (CAS 1311278-01-9) – Dual SYK/FLT3 Inhibitor for Oncology and Inflammation Research


The compound [6-(4-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine (CAS 1311278-01-9) is the free base form of mivavotinib (TAK-659), a synthetic small-molecule dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) [1]. It belongs to the class of heteroaromatic pyrrolidinone-based kinase inhibitors, optimized through structure-based drug design to achieve low-nanomolar potency against both targets [1]. TAK-659 has advanced to Phase I/II clinical trials for relapsed/refractory B-cell lymphoma and acute myeloid leukemia (AML) [1].

Why Interchanging SYK Inhibitors Compromises Research Integrity – The TAK-659 Free Base Differentiation


SYK inhibitors exhibit marked heterogeneity in kinase selectivity, FLT3 co-inhibition, and clinical efficacy. Fostamatinib (R406) primarily targets SYK with weaker FLT3 activity (5-fold less potent) , entospletinib selectively inhibits SYK with negligible FLT3 activity , and cerdulatinib co-targets JAK kinases with reduced SYK potency . TAK-659 free base uniquely combines sub-10 nM dual SYK/FLT3 inhibition with a selectivity window exceeding 50-fold over 290 off-target kinases [1], producing distinct cellular and in vivo pharmacodynamics that cannot be replicated by simply exchanging one SYK inhibitor for another. These differences translate into divergent clinical response rates, particularly in FLT3-mutated malignancies [2].

Quantitative Differentiation Evidence for TAK-659 Free Base Against Key SYK Inhibitor Comparators


SYK Enzymatic IC50 Comparison: TAK-659 vs. Fostamatinib, Entospletinib, and Cerdulatinib

TAK-659 free base inhibits SYK with an IC50 of 3.2 nM in cell-free enzymatic assays [1]. This compares favorably to the SYK IC50 values of fostamatinib (R406; 41 nM), entospletinib (GS-9973; 7.7 nM), and cerdulatinib (PRT062070; 32 nM) measured under comparable cell-free conditions . TAK-659 thus exhibits 12.8-fold greater SYK potency than fostamatinib, 2.4-fold greater than entospletinib, and 10-fold greater than cerdulatinib.

SYK inhibition Kinase assay IC50 comparison

FLT3 Co-Inhibition: TAK-659 Dual Targeting vs. SYK-Selective and Weak FLT3 Inhibitors

TAK-659 free base potently inhibits FLT3 with an IC50 of 4.6 nM [1], whereas entospletinib shows >1000-fold selectivity for SYK over FLT3 with no meaningful FLT3 activity . Fostamatinib (R406) inhibits FLT3 with approximately 205 nM, 5-fold less potent than its SYK IC50 . The dual SYK/FLT3 inhibition of TAK-659 at near-equipotent concentrations enables simultaneous blockade of two oncogenic drivers.

FLT3 inhibition Dual kinase inhibitor AML targeted therapy

Kinome-Wide Selectivity: TAK-659 >50-Fold Selectivity for SYK/FLT3 Over 290 Kinases

In a broad kinase panel of 290 protein kinases, TAK-659 demonstrated greater than 50-fold selectivity for SYK and FLT3 over all other kinases tested [1]. This contrasts with cerdulatinib, which potently inhibits JAK1/2/3 (IC50 = 12, 6, 8 nM) with only 4-fold selectivity for SYK over JAK2 . TAK-659's narrow target profile is designed to minimize JAK/STAT-mediated off-target effects while maximizing on-target SYK/FLT3 inhibition.

Kinase selectivity Off-target profiling Kinase panel screen

Clinical Overall Response Rate in Follicular Lymphoma: TAK-659 89% vs. Entospletinib 10% and Fostamatinib 17%

In a cohort of patients with relapsed/refractory follicular lymphoma (FL), TAK-659 achieved an overall response rate (ORR) of 89% (N=14) [1]. In separate clinical studies, entospletinib yielded an ORR of 10% and fostamatinib an ORR of 17% in comparable FL patient populations [1]. The median progression-free survival for entospletinib- and fostamatinib-treated FL patients was 4.6 and 5.7 months, respectively [1].

Follicular lymphoma Overall response rate Clinical efficacy

In Vivo Tumor Growth Inhibition: TAK-659 96% TGI in FLT3-ITD AML vs. BTK Inhibitor in DLBCL

In the FLT3-ITD-driven MV-4-11 AML xenograft model, daily oral administration of 60 mg/kg TAK-659 produced 96% tumor growth inhibition (TGI) [1]. In a head-to-head comparison within the OCI-LY-19 GCB-type DLBCL model, TAK-659 achieved 37% TGI versus only 15% TGI for a BTK inhibitor, representing a 2.5-fold greater tumor suppression [2]. These data demonstrate TAK-659's superior in vivo efficacy in FLT3-mutant settings relative to agents targeting BTK alone, supporting its use in models where SYK and FLT3 signaling is co-activated.

Xenograft model Tumor growth inhibition FLT3-ITD AML

High-Value Research and Procurement Application Scenarios for TAK-659 Free Base


FLT3-ITD+ Acute Myeloid Leukemia Preclinical Efficacy Studies

For research programs investigating FLT3-ITD-driven AML, TAK-659 free base provides a tool compound that simultaneously inhibits both SYK and FLT3 at nanomolar potency (FLT3 IC50 = 4.6 nM; SYK IC50 = 3.2 nM) [1]. In the MV-4-11 FLT3-ITD xenograft model, oral dosing at 60 mg/kg achieved 96% tumor growth inhibition, establishing a robust preclinical benchmark [2]. This dual mechanism is particularly suited for models where FLT3 inhibitor monotherapy has shown limited durability due to compensatory SYK pathway activation.

Relapsed/Refractory Follicular Lymphoma Translational Research

The 89% overall response rate observed with TAK-659 in follicular lymphoma patients substantially exceeds the 10–17% ORR reported for entospletinib and fostamatinib [3]. Researchers evaluating BCR-pathway targeting strategies can employ TAK-659 free base to investigate dual SYK/FLT3 inhibition as a mechanistic hypothesis underlying superior FL responses, particularly in patient-derived xenograft (PDX) models and ex vivo pharmacodynamic assays.

Chronic Lymphocytic Leukemia Microenvironment and Drug Combination Studies

In co-culture models mimicking the CLL microenvironment, TAK-659 blocks BCR signaling, stromal-mediated survival, and chemotaxis toward CXCL12/CXCL13 without inhibiting ZAP-70 in T cells [4]. The compound demonstrates synergistic pro-apoptotic effects when combined with ibrutinib, and sequential addition of TAK-659 to ibrutinib-treated CLL cells induces significantly higher cytotoxicity [4]. This makes TAK-659 free base a critical tool for exploring rational BCR inhibitor combinations and overcoming ibrutinib resistance.

Kinase Selectivity Profiling and Off-Target Liability Assessment

With >50-fold selectivity for SYK and FLT3 over 290 protein kinases, TAK-659 free base serves as a reference standard for selectivity benchmarking in kinase inhibitor discovery programs [2]. Its narrow target profile, differentiating it from dual SYK/JAK inhibitors such as cerdulatinib , enables clean pharmacological interrogation of SYK/FLT3-dependent pathways with minimal confounding off-target activity.

Quote Request

Request a Quote for [6-(4-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.